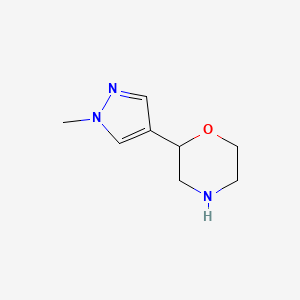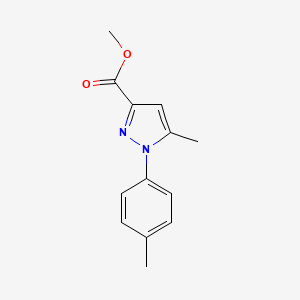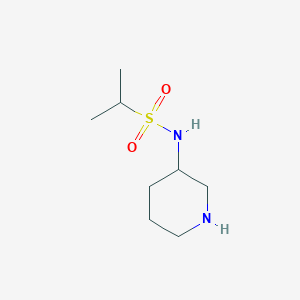
4-(Piperidin-4-YL)thiomorpholine 1,1-dioxide dihydrochloride
Overview
Description
4-(Piperidin-4-YL)thiomorpholine 1,1-dioxide dihydrochloride is a chemical compound with potential applications in various fields of research and industry. The IUPAC name for this compound is 4-(4-piperidinyl)thiomorpholine 1,1-dioxide . The CAS number for this compound is 1403766-89-1 .
Molecular Structure Analysis
The molecular formula of 4-(Piperidin-4-YL)thiomorpholine 1,1-dioxide dihydrochloride is C9H19ClN2O2S . The InChI code for this compound is 1S/C9H18N2O2S/c12-14(13)7-5-11(6-8-14)9-1-3-10-4-2-9 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Piperidin-4-YL)thiomorpholine 1,1-dioxide dihydrochloride include its molecular weight, which is 254.77 g/mol . More detailed properties like melting point, boiling point, density, etc., might be available from suppliers or in specialized chemical databases .Scientific Research Applications
Comprehensive Analysis of 4-(Piperidin-4-YL)thiomorpholine 1,1-dioxide Dihydrochloride Applications
Antimalarial Activity: The compound has been studied for its potential in treating malaria, particularly strains resistant to current medications. Research indicates that derivatives of piperidine, such as 4-(Piperidin-4-YL)thiomorpholine 1,1-dioxide, show high selectivity and activity against resistant strains of Plasmodium falciparum, the parasite responsible for malaria . This suggests a promising avenue for developing new antimalarial drugs that could be more effective against drug-resistant forms of the disease.
Anticancer Properties: Piperidine derivatives are being explored for their anticancer properties. The structural features of these compounds, including the piperidine nucleus, are associated with potential anticancer activity. While specific research on 4-(Piperidin-4-YL)thiomorpholine 1,1-dioxide dihydrochloride in this context is limited, the broader class of piperidine derivatives is recognized for its therapeutic potential in oncology .
Antiviral Applications: The piperidine nucleus is also a component of various antiviral agents. Although direct studies on 4-(Piperidin-4-YL)thiomorpholine 1,1-dioxide dihydrochloride as an antiviral are not readily available, its structural analogs have been utilized in the development of treatments for viral infections, suggesting possible applications in this field .
Antimicrobial and Antifungal Uses: Similarly, piperidine derivatives have been investigated for their antimicrobial and antifungal effects. The compound could potentially be applied in the development of new antimicrobial agents that target a range of bacterial and fungal pathogens .
Analgesic and Anti-inflammatory Effects: The piperidine structure is known to contribute to analgesic and anti-inflammatory effects. Compounds with this structure, including 4-(Piperidin-4-YL)thiomorpholine 1,1-dioxide dihydrochloride, may hold potential for the development of new pain relief and anti-inflammatory medications .
Neurological Disorders: Piperidine derivatives have shown promise in the treatment of various neurological disorders, including Alzheimer’s disease and other forms of dementia. The potential neuroprotective properties of 4-(Piperidin-4-YL)thiomorpholine 1,1-dioxide dihydrochloride could be valuable in this area of research .
Cardiovascular Applications: Compounds with a piperidine nucleus have been associated with cardiovascular benefits, such as antihypertensive effects. While specific studies on 4-(Piperidin-4-YL)thiomorpholine 1,1-dioxide dihydrochloride are not available, its structural similarity to other piperidine derivatives suggests potential applications in cardiovascular health .
Psychiatric and Behavioral Disorders: The piperidine nucleus is present in various compounds used to treat psychiatric and behavioral disorders. Research into 4-(Piperidin-4-YL)thiomorpholine 1,1-dioxide dihydrochloride could uncover new treatments for conditions such as schizophrenia, depression, and anxiety .
Safety and Hazards
properties
IUPAC Name |
4-piperidin-4-yl-1,4-thiazinane 1,1-dioxide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S.2ClH/c12-14(13)7-5-11(6-8-14)9-1-3-10-4-2-9;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOGZOALMDFMOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCS(=O)(=O)CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)








